molecular formula C10H10Cl2O2 B3114183 Ethyl 2-(3,5-dichlorophenyl)acetate CAS No. 200214-60-4

Ethyl 2-(3,5-dichlorophenyl)acetate

Cat. No.: B3114183
CAS No.: 200214-60-4
M. Wt: 233.09 g/mol
InChI Key: WMXMFJJIJKZOGZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichlorophenyl)acetate (CAS: 14062-29-4) is an organic ester featuring a phenyl ring substituted with chlorine atoms at the 3- and 5-positions, linked to an ethyl acetate group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in substitution reactions.

Key properties include:

  • Hydrogen bond acceptors: 2 (ester oxygen atoms).
  • Hydrophobicity (LogP): Estimated XLogP3 ≈ 3.8 (based on analogous compounds).
  • Synthesis: Typically synthesized via Friedel-Crafts acylation or esterification of 3,5-dichlorophenylacetic acid with ethanol under acidic conditions .

Properties

IUPAC Name

ethyl 2-(3,5-dichlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMFJJIJKZOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3,5-dichlorophenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 3,5-dichlorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3,5-dichlorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific context and application .

Comparison with Similar Compounds

Substituent Position and Halogen Variation

The position and type of halogen substituents significantly influence physicochemical properties. Below is a comparison with derivatives differing in substituent arrangement or halogen type:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Melting Point (°C)
Ethyl 2-(3,5-dichlorophenyl)acetate 14062-29-4 C₁₀H₁₀Cl₂O₂ 3,5-Cl₂ 233.09 ~3.8 Not reported
Ethyl 2-(2-chlorophenyl)acetate 40061-54-9 C₁₀H₁₁ClO₂ 2-Cl 198.65 ~2.5 Not reported
Methyl (3-chlorophenyl)acetate 53088-68-9 C₉H₉ClO₂ 3-Cl 184.62 ~2.1 Not reported
Ethyl 3,5-dichloro-4-fluorophenylacetate 877397-67-6 C₁₀H₉Cl₂FO₂ 3,5-Cl₂, 4-F 259.08 ~4.2 Not reported
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate 1807178-53-5 C₁₁H₁₀Cl₂F₂O₃ 3,5-Cl₂, 2-OCHF₂ 311.10 ~4.7 Not reported

Key Observations :

  • Halogen Position : Moving chlorine from the 3,5-positions (14062-29-4) to the 2-position (40061-54-9) reduces steric hindrance but increases polarity due to proximity to the ester group.
  • Halogen Type : Fluorine substitution (e.g., 877397-67-6) increases hydrophobicity (higher XLogP3) and metabolic stability compared to chlorine .
  • Ester Group : Replacing ethyl with methyl (53088-68-9) lowers molecular weight and LogP, enhancing volatility .

Functional Group Modifications

Additional functional groups, such as amino or hydrazono moieties, alter reactivity and applications:

Compound Name CAS No. Functional Group Hydrogen Bond Donors Applications
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate 500772-57-6 -NH₂ 2 Pharmaceutical intermediates
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate 96722-61-1 -N=N- (hydrazono) 1 Agrochemical precursors

Key Observations :

  • Amino Group (500772-57-6): Introduces hydrogen-bonding capacity, improving solubility in polar solvents .
  • Hydrazono Group (96722-61-1): Enhances conjugation, making the compound suitable for photoactive applications .

Cost and Availability

Industrial scalability and cost depend on synthetic complexity and demand:

Compound Name Supplier Reference Price (250 mg) Key Suppliers
This compound 3D-AIA21460 410.00 € CymitQuimica
Ethyl 2-[3-(methylamino)phenyl]acetate 3D-AIA21439 428.00 € (100 mg) CymitQuimica
Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate N/A Not reported Parchem Chemicals

Key Observations :

  • Dichlorophenyl derivatives (e.g., 3D-AIA21460) are more cost-effective than amino-substituted analogs due to simpler synthesis .

Biological Activity

Ethyl 2-(3,5-dichlorophenyl)acetate (EDCPA) is an organic compound that has attracted significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅Cl₂O₂
  • Molecular Weight : 276.16 g/mol
  • Structure : The compound features a dichlorophenyl group attached to an ethyl acetate moiety, which is crucial for its biological activity.

The biological activity of EDCPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may alter enzymatic activity and influence metabolic pathways related to lipid metabolism and glucose regulation. The specific mechanisms can vary depending on the context of use, but key pathways include:

  • Lipid Metabolism : EDCPA has been shown to exhibit hypolipemic properties, which may lower blood lipid levels.
  • Glucose Regulation : Preliminary studies indicate potential effects on glucose homeostasis, making it a candidate for diabetes management.

Biological Activities

EDCPA has been investigated for several biological activities:

  • Hypolipemic Activity : Research indicates that EDCPA and its derivatives can lower cholesterol and triglyceride levels. A study by Metz and Specker (1975) demonstrated that certain derivatives exhibited significant hypocholesterolemic effects even at low dosages.
  • Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects against various pathogens, including bacteria and fungi. Its structure allows it to interact with microbial membranes, potentially disrupting their integrity.
  • Antioxidant Activity : Some studies suggest that EDCPA may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in biological systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of EDCPA, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
Ethyl 2-(4-chlorophenyl)acetateChlorine at para positionModerate lipid-lowering
Ethyl 2-(3,4-dichlorophenyl)acetateChlorines at meta and para positionsAntimicrobial activity
Ethyl 2-(2,4-dichlorophenyl)acetateChlorines at ortho and para positionsAntioxidant properties

EDCPA is distinguished by the specific arrangement of chlorine atoms, which influences its reactivity and interactions within biological systems.

Case Studies and Research Findings

  • Study on Lipid Lowering :
    • Reference : Metz, S. C., & Specker, J. L. (1975).
    • Findings : The study reported that EDCPA-related compounds significantly reduced cholesterol levels in animal models, suggesting a mechanism involving enhanced lipid metabolism.
  • Antimicrobial Testing :
    • Research Context : A series of tests evaluated the antimicrobial efficacy of EDCPA against Gram-positive and Gram-negative bacteria.
    • Results : The compound demonstrated notable inhibitory effects on bacterial growth, indicating potential as an antimicrobial agent .
  • Antioxidant Properties :
    • Experimental Design : In vitro assays measured the ability of EDCPA to scavenge free radicals.
    • Outcome : Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3,5-dichlorophenyl)acetate
Reactant of Route 2
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Ethyl 2-(3,5-dichlorophenyl)acetate

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